(2R)-2-(chloromethyl)pyrrolidine
Description
Significance of Pyrrolidine (B122466) Rings as Chiral Building Blocks in Complex Molecule Synthesis
The utility of pyrrolidine rings as chiral building blocks is a cornerstone of modern synthetic chemistry. mdpi.com These scaffolds are integral to the architecture of numerous natural alkaloids, such as nicotine (B1678760) and hygrine, and are found in a variety of pharmaceutical agents, including procyclidine (B1679153) and bepridil. wikipedia.org The amino acids proline and hydroxyproline, fundamental to biochemistry, are also derivatives of pyrrolidine. wikipedia.orgnih.gov
The significance of chiral pyrrolidines extends to their role as organocatalysts, where they can facilitate a wide range of chemical transformations with high enantioselectivity. mdpi.com Their ability to act as effective chiral controllers in asymmetric synthesis makes them invaluable tools for medicinal chemists. nih.gov The three-dimensional arrangement of substituents on the pyrrolidine ring allows for precise control over the stereochemical outcome of reactions, a critical factor in the development of new drugs. nih.govnih.gov
The Role of Stereochemistry in Pyrrolidine Derivatives
Stereochemistry, the three-dimensional arrangement of atoms and molecules, plays a pivotal role in the function of pyrrolidine derivatives. ontosight.aibeilstein-journals.org The specific configuration of chiral centers within the pyrrolidine ring can dramatically influence a molecule's biological activity, potency, and even its safety profile. ontosight.ai The non-planar, "envelope" conformation of the pyrrolidine ring provides a unique three-dimensional structure that can be exploited to explore pharmacophore space. nih.govbeilstein-journals.org
The introduction of substituents, such as a chloromethyl group at the 2-position, creates a chiral center, leading to the existence of enantiomers. The (2R) designation specifies the absolute configuration at this stereocenter, which is crucial for its interaction with biological targets like enzymes and receptors. ontosight.ai Understanding and controlling the stereochemistry of these derivatives is paramount in drug discovery and development. nih.gov
Overview of Synthetic Challenges in Accessing Enantiopure (2R)-2-(chloromethyl)pyrrolidine
The synthesis of enantiomerically pure compounds like this compound presents significant challenges for organic chemists. The primary difficulty lies in achieving high levels of stereocontrol to produce the desired (R)-enantiomer exclusively.
Several strategies have been developed to address this challenge. One common approach involves the use of chiral starting materials, such as the amino acid L-proline, which possesses the desired stereochemistry that can be carried through a synthetic sequence. Another method relies on asymmetric catalysis, employing chiral catalysts to direct the formation of the desired enantiomer. mdpi.com
Furthermore, the synthesis of 2-(chloromethyl)pyrrolidine (B1610598) derivatives can be complicated by the reactivity of the chloromethyl group, which can participate in various side reactions. ontosight.airesearchgate.net For instance, a mild, catalyst-free protocol for producing 2-chloromethylpyrrolidines using sodium hypochlorite (B82951) has been reported, where the choice of solvent was found to be critical for the success of the reaction. researchgate.net Theoretical studies have also been conducted to understand the ring enlargement reactions of N-substituted 2-chloromethyl pyrrolidines. researchgate.net
The development of efficient and stereoselective synthetic routes to enantiopure this compound remains an active area of research, driven by the compound's potential as a valuable intermediate in the synthesis of more complex and biologically active molecules. ontosight.ai
Properties
IUPAC Name |
(2R)-2-(chloromethyl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClN/c6-4-5-2-1-3-7-5/h5,7H,1-4H2/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFINMADAIKCLDI-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2r 2 Chloromethyl Pyrrolidine
Retrosynthetic Disconnections and Strategic Approaches
A logical retrosynthetic analysis of (2R)-2-(chloromethyl)pyrrolidine reveals several strategic disconnections. The most direct approach involves the manipulation of a pre-existing chiral pyrrolidine (B122466) core. This leads to strategies starting from readily available chiral molecules, known as the chiral pool. Key precursors identified through this analysis include L-prolinol, L-proline, and L-glutamic acid. The primary challenge in these approaches is the stereospecific conversion of a functional group at the C2 position into a chloromethyl group while retaining the (R)-configuration.
An alternative strategy involves the construction of the pyrrolidine ring itself in an enantioselective manner. This can be achieved through various methods, including asymmetric catalysis or biocatalysis. A notable biocatalytic approach involves the use of transaminases to set the stereocenter, followed by a spontaneous cyclization to form the pyrrolidine ring.
Enantioselective Synthesis of the Pyrrolidine Core
The enantioselective synthesis of the pyrrolidine core of this compound can be broadly categorized into two main strategies: utilizing the chiral pool and employing biocatalytic transformations.
Chiral Pool Approaches
The chiral pool represents a collection of inexpensive, enantiomerically pure compounds, primarily from natural sources like amino acids and sugars. These molecules serve as excellent starting materials for the synthesis of more complex chiral molecules.
L-Prolinol, which is readily derived from the reduction of L-proline, is a common and effective starting material for the synthesis of this compound. The synthesis typically involves the activation of the primary hydroxyl group of L-prolinol to facilitate its substitution by a chloride ion.
A common method involves a two-step process. First, the nitrogen of L-prolinol is protected, often as a tert-butyl carbamate (B1207046) (Boc). The hydroxyl group of the resulting N-Boc-L-prolinol is then converted into a good leaving group, such as a mesylate or tosylate. Subsequent treatment with a chloride source, like lithium chloride, displaces the leaving group to yield N-Boc-(2R)-2-(chloromethyl)pyrrolidine. The final step involves the deprotection of the nitrogen to afford the target compound.
| Step | Reagent | Intermediate/Product |
| 1 | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | N-Boc-L-prolinol |
| 2 | Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N) | N-Boc-(2R)-2-(mesyloxymethyl)pyrrolidine |
| 3 | Lithium chloride (LiCl) | N-Boc-(2R)-2-(chloromethyl)pyrrolidine |
| 4 | Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) | This compound |
L-Proline itself can serve as a starting point. One strategy involves the N-acylation of L-proline with chloroacetyl chloride. nih.gov The resulting carboxylic acid can then be converted to the corresponding amide, followed by dehydration to a nitrile. nih.gov However, this route leads to a cyanopyrrolidine derivative rather than the desired chloromethylpyrrolidine. A more direct conversion of the carboxylic acid to a chloromethyl group is challenging and often requires multiple steps with modest yields.
L-Glutamic acid can also be envisioned as a precursor. This would necessitate the reduction of the distal carboxylic acid group to an alcohol, cyclization to form the pyrrolidine ring, and subsequent conversion of the remaining carboxylic acid group (which becomes the C2 substituent) into a chloromethyl group. While feasible, this route is more circuitous compared to starting from L-prolinol. A study demonstrated the conversion of glutamic acid to 2-pyrrolidone, a related five-membered lactam, using a ruthenium on alumina (B75360) catalyst. shokubai.org This suggests the potential for glutamic acid as a precursor, though significant functional group manipulations would be required to arrive at this compound.
Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity and mild reaction conditions.
A modern and efficient approach to chiral pyrrolidines involves the use of transaminases. nih.govresearchgate.net These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate. rsc.org For the synthesis of 2-substituted pyrrolidines, an ω-chloro ketone can be used as the substrate.
The process begins with the enantioselective amination of a 1,4-dihalogenated or a 1-halogenated-4-keto compound by a transaminase. The resulting chiral amine, which contains a leaving group at the ω-position, undergoes a spontaneous intramolecular cyclization to form the pyrrolidine ring. The stereochemistry of the final product is controlled by the choice of the (R)- or (S)-selective transaminase. nih.govresearchgate.net
For the synthesis of this compound, a suitable starting material would be a 1,5-dichloro-2-pentanone. The transaminase would selectively aminate the ketone at the C2 position to produce a chiral amine. This intermediate would then cyclize to form the desired this compound. This method is highly attractive due to its directness and high enantioselectivity. Research has shown that this transaminase-triggered cyclization is effective for a range of 2-substituted pyrrolidines with excellent enantiomeric excesses. nih.govresearchgate.net
| Enzyme Type | Substrate | Product | Enantiomeric Excess (ee) |
| (R)-selective Transaminase | ω-chloroketone | (R)-2-substituted pyrrolidine | >99% |
| (S)-selective Transaminase | ω-chloroketone | (S)-2-substituted pyrrolidine | >99% |
This biocatalytic route offers a green and efficient alternative to traditional chemical methods, often proceeding in aqueous media under mild conditions.
Enzyme-Mediated Stereoselective Processes
The quest for environmentally benign and highly selective synthetic methods has led to the exploration of enzyme-catalyzed reactions. Transaminases (TAs), a class of pyridoxal-5'-phosphate (PLP)-dependent enzymes, have emerged as powerful tools for the asymmetric synthesis of chiral amines. acs.org These biocatalysts facilitate the transfer of an amino group from a donor molecule to a prochiral ketone, establishing a chiral center with high enantiopurity. acs.org
In the context of synthesizing 2-substituted pyrrolidines, a chemoenzymatic approach involves the use of a transaminase to trigger a cyclization cascade. The process starts with an ω-chloro ketone, which undergoes stereoselective amination by the enzyme. The resulting amino group then displaces the terminal chloride via an intramolecular nucleophilic substitution to form the pyrrolidine ring. The choice of the specific transaminase enzyme dictates the stereochemical outcome, allowing for the selective production of either the (R)- or (S)-enantiomer. acs.org
Research has demonstrated the successful application of this strategy for the synthesis of various 2-substituted pyrrolidines with excellent enantiomeric excesses (ee) and good yields. For instance, the synthesis of (R)-2-(p-chlorophenyl)pyrrolidine on a 300 mg scale afforded an 84% isolated yield with an enantiomeric excess greater than 99.5%. acs.org This highlights the potential of enzyme-mediated processes for the efficient and stereocontrolled synthesis of chiral pyrrolidine scaffolds.
Asymmetric Catalysis
Asymmetric catalysis is a cornerstone of modern organic synthesis, providing access to enantiomerically pure compounds through the use of small amounts of a chiral catalyst. Both organocatalysis and metal-based catalysis have been extensively developed for the synthesis of chiral pyrrolidines.
Organocatalytic Approaches (e.g., Pyrrolidine-Derived Catalysts)
Organocatalysis, which utilizes small organic molecules as catalysts, has witnessed a surge in interest as a "third pillar" of asymmetric synthesis, alongside biocatalysis and metal catalysis. beilstein-journals.org Pyrrolidine-based structures, particularly those derived from the natural amino acid proline, are considered privileged scaffolds in organocatalysis. beilstein-journals.orgnih.gov These catalysts operate through aminocatalysis, activating substrates via the formation of nucleophilic enamines or electrophilic iminium ions. beilstein-journals.orgrsc.org
The development of diarylprolinol silyl (B83357) ethers by Jørgensen and Hayashi in 2005 was a significant breakthrough, providing highly efficient organocatalysts for a wide range of asymmetric transformations. nih.gov The steric and electronic properties of these catalysts can be readily tuned to achieve high levels of stereocontrol. For example, new pyrrolidine-based organocatalysts with bulky substituents at the C2 position have been synthesized and shown to be effective in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org
The general strategy often involves the construction of the chiral pyrrolidine ring through multi-step sequences or one-pot reactions, where the key is the stereocontrolled formation of linear precursors followed by cyclization. researchgate.net The versatility of organocatalysis has made it a powerful tool for the synthesis of complex polysubstituted pyrrolidines. researchgate.netbenthamdirect.com
Metal-Catalyzed Enantioselective Reactions
Transition metal catalysis offers a complementary set of tools for the enantioselective synthesis of pyrrolidines. A variety of metals, including iridium, palladium, copper, and silver, have been employed to catalyze reactions that form the pyrrolidine ring with high stereoselectivity.
One notable example is the iridium-catalyzed reductive generation of azomethine ylides from amides or lactams. acs.org These ylides can then undergo a [3+2] dipolar cycloaddition with alkenes to furnish highly substituted pyrrolidines. This method is advantageous due to its mild reaction conditions and broad substrate scope. acs.org
Palladium-catalyzed cyclization reactions have also been utilized for the synthesis of substituted pyrrolidines. acs.org Furthermore, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for constructing the pyrrolidine nucleus. mappingignorance.org Depending on the catalytic system employed (e.g., Cu(I) or Ag(I) catalysts), it is possible to selectively obtain either the exo or endo cycloadduct with high stereocontrol. mappingignorance.org These metal-catalyzed approaches provide efficient pathways to complex pyrrolidine structures that may be difficult to access through other means.
Introduction of the Chloromethyl Moiety
The final key transformation in the synthesis of this compound is the introduction of the chloromethyl group at the C2 position.
Directed Chlorination of Hydroxymethyl Precursors
A common and direct strategy for the synthesis of this compound involves the chlorination of the corresponding hydroxymethyl precursor, (2R)-pyrrolidin-2-ylmethanol. This transformation can be achieved using a variety of standard chlorinating agents. The reaction of an alcohol with reagents such as thionyl chloride (SOCl₂) or an Appel reaction (using triphenylphosphine (B44618) and carbon tetrachloride) are well-established methods for converting a hydroxyl group to a chloride with inversion of stereochemistry, if the hydroxyl group is at a chiral center and the mechanism is Sₙ2. However, for a primary alcohol like that in (2R)-pyrrolidin-2-ylmethanol, the stereocenter is not at the reaction site, and its configuration is typically retained.
Prior to chlorination, the pyrrolidine nitrogen is generally protected to prevent side reactions. For example, the N-protected (2R)-pyrrolidin-2-ylmethanol can be treated with a chlorinating agent to afford the N-protected this compound. Subsequent deprotection yields the final target compound. A mild, catalyst-free method using sodium hypochlorite (B82951) has also been reported for a chloroamination cyclization cascade that produces 2-(1-chloromethyl)pyrrolidines. researchgate.net
The table below summarizes the key synthetic strategies discussed:
| Synthetic Approach | Key Features | Example Catalyst/Reagent |
| Enzyme-Mediated Processes | High stereoselectivity, environmentally benign. | Transaminases |
| Organocatalytic Approaches | Metal-free, uses chiral organic molecules. | Proline derivatives, Diarylprolinol silyl ethers |
| Metal-Catalyzed Reactions | High efficiency and stereocontrol. | Iridium, Palladium, Copper, Silver complexes |
| Protecting Group Strategies | Prevents side reactions, preserves stereochemistry. | Boc, Cbz |
| Directed Chlorination | Introduces the chloromethyl group. | Thionyl chloride, Appel reaction reagents |
Halogenation in Ring-Forming Reactions
The direct incorporation of a chloromethyl group during the formation of the pyrrolidine ring represents an efficient synthetic approach. One notable method is a catalyst-free chloroamination cyclization cascade.
A mild and catalyst-free protocol has been developed for the synthesis of 2-chloromethylpyrrolidines from N-(pentenyl)sulfonylamides using a commercial solution of sodium hypochlorite. researchgate.net This reaction proceeds without the need for a light source, and the choice of solvent is critical to its success. researchgate.net Mechanistic studies, supported by both experimental and computational data, have confirmed a radical-based mechanism. The process is initiated by the deprotonation of the sulfonamide, followed by the oxidation of the resulting N-centered anion to a nitrogen-centered radical. This radical then undergoes a rapid intramolecular cyclization to form the pyrrolidine ring. researchgate.net In this cascade, sodium hypochlorite serves a dual role as both the oxidant and the chlorine source. researchgate.net
In a related but distinct strategy, a photoinduced chloroamination cyclization of N-(allenyl)sulfonylamides has been shown to produce 2-(1-chlorovinyl)pyrrolidines. nih.gov This reaction utilizes N-chlorosuccinimide (NCS) as the chlorine source in the presence of a ruthenium-based photocatalyst. The reaction proceeds through the formation of a nitrogen-centered radical, which triggers an intramolecular cyclization onto the allene (B1206475) moiety. This forms a highly reactive vinyl radical that is subsequently chlorinated by NCS. nih.gov Although this specific example yields a chlorovinyl group, the underlying principle of simultaneous halogenation and cyclization is a key strategy in this class of reactions.
Table 1: Halogenation in Ring-Forming Reactions for Pyrrolidine Synthesis
| Starting Material | Reagents | Product | Key Features |
|---|---|---|---|
| N-(pentenyl)sulfonylamides | Sodium Hypochlorite | 2-(1-Chloromethyl)pyrrolidines | Catalyst-free, radical mechanism, NaOCl as oxidant and chlorine source. researchgate.net |
Multi-Component and Cascade Reaction Strategies for Pyrrolidine Assembly
Multi-component reactions (MCRs) and cascade sequences offer powerful and efficient pathways for the assembly of complex pyrrolidine structures from simple precursors in a single operation. These strategies are characterized by their high atom and step economy.
One prominent MCR strategy for pyrrolidine synthesis involves the [3+2] cycloaddition of azomethine ylides. These can be generated in situ from the reaction of an α-amino acid with an aldehyde, which then reacts with a dipolarophile to construct the pyrrolidine ring. For instance, a one-pot, three-component cascade reaction between an aldehyde, an amino acid ester, and a chalcone (B49325) can be initiated by a base like potassium carbonate to form highly substituted pyrrolidine-2-carboxylates. tandfonline.com
Cascade reactions that proceed through a series of intramolecular steps can also yield complex pyrrolidine scaffolds. A notable example is the synthesis of α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. acs.org This one-pot process, promoted by a simple base, involves a nucleophilic ring-opening of the cyclopropane, followed by a Smiles-Truce aryl transfer from the resulting enolate, and culminates in lactam formation. acs.org This method highlights the potential to construct densely functionalized pyrrolidinone cores, which are precursors to pyrrolidines, from readily available starting materials. acs.org
Furthermore, photoexcited palladium catalysis has enabled the enantioselective cascade carboamidation of 1,3-dienes with 2-bromoamides to produce chiral γ-lactams. acs.org These lactams are valuable intermediates that can be readily reduced to the corresponding chiral pyrrolidines. acs.org This strategy demonstrates the power of combining photoredox and transition metal catalysis to achieve high levels of stereocontrol in the synthesis of pyrrolidine precursors. acs.org
A formal (3+2)-annulation strategy provides another avenue to substituted pyrrolidines. This can be achieved through an organocatalytic asymmetric Michael addition of a ketone to a nitroolefin, which generates an intermediate that can undergo a subsequent reductive cyclization to form the pyrrolidine ring with multiple contiguous stereocenters. nih.gov
Table 2: Examples of Multi-Component and Cascade Strategies for Pyrrolidine Ring Assembly
| Reaction Type | Key Precursors | Catalyst/Promoter | Product Type | Key Features |
|---|---|---|---|---|
| [3+2] Cycloaddition | Aldehydes, Amino Acid Esters, Chalcones | K2CO3 | Substituted Pyrrolidine-2-carboxylates | One-pot, three-component reaction. tandfonline.com |
| Smiles-Truce Cascade | Arylsulfonamides, Cyclopropane Diesters | Cs2CO3 | α-Arylated Pyrrolidinones | Metal-free, one-pot, three-step cascade. acs.org |
| Photoexcited Cascade | 1,3-Dienes, 2-Bromoamides | Pd(PPh3)4, S-tol-BINAP, light | Chiral γ-Lactams | Enantioselective, photoexcited palladium catalysis. acs.org |
Chemical Reactivity and Derivatization Pathways of 2r 2 Chloromethyl Pyrrolidine
Nucleophilic Substitution Reactions at the Chloromethyl Group
The primary chloride on the chloromethyl group is a competent leaving group, susceptible to displacement by a wide range of nucleophiles via an S_N2 mechanism. This allows for the introduction of diverse functional groups at the 2-position of the pyrrolidine (B122466) ring.
The carbon-chlorine bond in (2R)-2-(chloromethyl)pyrrolidine is susceptible to attack by oxygen-based nucleophiles. While direct reactions with alcohols to form ethers can be slow, they can be facilitated by using the corresponding alkoxide, which is a much stronger nucleophile. The reaction with carboxylate anions, typically as their sodium or potassium salts, proceeds readily to form ester derivatives. These reactions are classic examples of bimolecular nucleophilic substitution (S_N2).
Table 1: Nucleophilic Substitution with Oxygen Nucleophiles
| Nucleophile | Reagent Example | Product Type | Reaction Conditions |
| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Ether | Aprotic solvent (e.g., THF, DMF) |
| Carboxylate | Sodium acetate (B1210297) (CH₃COONa) | Ester | Aprotic solvent (e.g., DMF) |
Nitrogen nucleophiles, such as primary and secondary amines, readily displace the chloride to form the corresponding substituted aminomethylpyrrolidines. researchgate.net The azide (B81097) ion (N₃⁻) is a particularly effective nucleophile and reacts efficiently to produce (2R)-2-(azidomethyl)pyrrolidine. masterorganicchemistry.com The resulting azide can then be readily reduced to a primary amine, providing a two-step method for amination. The high nucleophilicity of the azide ion, coupled with its small size, makes this a favorable transformation. masterorganicchemistry.com
Table 2: Nucleophilic Substitution with Nitrogen Nucleophiles
| Nucleophile | Reagent Example | Product Type | Key Features |
| Primary Amine | Propylamine (CH₃CH₂CH₂NH₂) | Secondary Amine | Forms a C-N bond |
| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | Tertiary Amine | Forms a C-N bond |
| Azide | Sodium azide (NaN₃) | Alkyl Azide | Highly efficient; product is a versatile intermediate |
Sulfur-based nucleophiles are generally excellent for S_N2 reactions due to the high polarizability and nucleophilicity of sulfur. msu.edu Thiolate anions (RS⁻), generated from thiols with a mild base, react rapidly with this compound to yield the corresponding thioethers. Other sulfur nucleophiles such as thiocyanate (B1210189) (SCN⁻) and thiosulfate (B1220275) (S₂O₃²⁻) can also be employed to introduce sulfur-containing functionalities. rsc.org The reactivity of sulfur nucleophiles is generally greater than that of their oxygen counterparts. msu.edu
Table 3: Nucleophilic Substitution with Sulfur Nucleophiles
| Nucleophile | Reagent Example | Product Type | Relative Reactivity |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | Thioether | High |
| Thiocyanate | Potassium thiocyanate (KSCN) | Alkylthiocyanate | Moderate |
| Thiosulfate | Sodium thiosulfate (Na₂S₂O₃) | Bunte Salt | Moderate |
Intramolecular Cyclization and Ring-Forming Reactions Involving the Chloromethyl Group
A key reaction pathway for 2-(chloromethyl)pyrrolidine (B1610598) derivatives is intramolecular cyclization. When the pyrrolidine nitrogen is alkylated (for example, with an ethyl group), the nitrogen atom can act as an internal nucleophile, displacing the chloride. This process does not lead to a simple fused ring system but rather initiates a ring expansion. The initial intramolecular S_N2 reaction forms a strained, bicyclic aziridinium (B1262131) ion intermediate (1-azoniabicyclo[3.1.0]hexane). This highly reactive intermediate is then susceptible to attack by external nucleophiles. Attack at the methylene (B1212753) carbon of the former chloromethyl group regenerates the pyrrolidine ring, while attack at one of the ring carbons of the original pyrrolidine leads to the formation of a six-membered piperidine (B6355638) ring. This ring expansion provides a valuable synthetic route to 3-substituted piperidines.
This reactivity highlights the role of neighboring group participation, where the pyrrolidine nitrogen facilitates the initial displacement of the chloride, leading to a rearranged product. The stereochemistry of the starting material can influence the stereochemical outcome of the final product. researchgate.net Other intramolecular reactions can be designed based on the functional group attached to the pyrrolidine nitrogen, leading to a variety of fused heterocyclic systems. nih.govnih.govresearchgate.netrsc.org
Functionalization and Modification of the Pyrrolidine Nitrogen Atom
The secondary amine of the pyrrolidine ring is nucleophilic and can be readily functionalized through various reactions, most commonly acylation and alkylation.
Acylation: The pyrrolidine nitrogen can be acylated using acid chlorides or acid anhydrides under basic conditions to form amides. For instance, reaction with chloroacetyl chloride in the presence of a base yields N-(chloroacetyl)-2-(chloromethyl)pyrrolidine. nih.gov This reaction is often used to introduce a specific acyl group that may be part of a larger target molecule or to protect the nitrogen atom during subsequent transformations. nsf.govrsc.org
Alkylation: N-alkylation is typically achieved by reacting the pyrrolidine with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a non-nucleophilic base like potassium carbonate or sodium hydride in an aprotic solvent such as DMF or THF. researchgate.netresearchgate.net This method allows for the introduction of a wide variety of alkyl groups onto the nitrogen atom. Another powerful method is reductive amination, which involves reacting the pyrrolidine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), to form the N-alkylated product. rsc.org These N-functionalization reactions are fundamental in modifying the compound's properties and for building more complex molecular architectures. mdpi.comresearchgate.net
Table 4: Functionalization of the Pyrrolidine Nitrogen
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| Acylation | Acid Chloride | Acetyl chloride (CH₃COCl) | Amide |
| Alkylation | Alkyl Halide | Methyl iodide (CH₃I) | Tertiary Amine |
| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Acetone + NaBH(OAc)₃ | Tertiary Amine |
N-Protection and Deprotection Strategies
The presence of a secondary amine in the pyrrolidine ring necessitates the use of protecting groups to control reactivity and achieve selectivity in subsequent synthetic steps. The selection of an appropriate protecting group is crucial and depends on its stability under various reaction conditions and the ease of its selective removal. Common protecting groups for the nitrogen atom of this compound include carbamates, acyl groups, and sulfonyl groups.
Carbamate (B1207046) Protecting Groups:
tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a range of non-acidic conditions. It is typically introduced by reacting this compound with di-tert-butyl dicarbonate (B1257347) (Boc₂O). Deprotection is readily achieved under acidic conditions, commonly using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent. libretexts.org
Carbobenzyloxy (Cbz): The Cbz group is another common amine protecting group, introduced using benzyl chloroformate (CbzCl). A key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which are mild conditions that tolerate many other functional groups. libretexts.orgnih.gov
Acyl Protecting Groups:
Acetyl (Ac): The acetyl group can be installed by treating the pyrrolidine with acetyl chloride or acetic anhydride. While robust, its removal often requires harsh acidic or basic hydrolysis, which can limit its application in the presence of sensitive functional groups. libretexts.org
Chloroacetyl: Reaction with chloroacetyl chloride can yield the N-chloroacetyl derivative. google.comnih.gov This group can be a precursor for further functionalization.
Sulfonyl Protecting Groups:
Sulfonyl groups, such as tosyl (Ts) or nosyl (Ns), can be introduced by reacting the pyrrolidine with the corresponding sulfonyl chloride (e.g., p-toluenesulfonyl chloride). These groups are very stable to a wide range of reaction conditions but often require strong reducing agents or harsh acidic conditions for removal. google.com
The following table summarizes common N-protection and deprotection strategies applicable to this compound.
| Protecting Group | Reagent for Protection | Typical Reaction Conditions for Protection | Reagent for Deprotection | Typical Reaction Conditions for Deprotection |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, THF) | Trifluoroacetic acid (TFA), Hydrochloric acid (HCl) | Anhydrous conditions, often in DCM or dioxane |
| Cbz | Benzyl chloroformate (CbzCl) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., H₂O/Dioxane) | H₂, Pd/C | Solvent (e.g., MeOH, EtOH), Atmospheric or elevated pressure |
| Acetyl (Ac) | Acetyl chloride, Acetic anhydride | Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., DCM) | Strong acid (e.g., HCl) or base (e.g., NaOH) | Aqueous solution, often with heating |
| Tosyl (Ts) | p-Toluenesulfonyl chloride (TsCl) | Base (e.g., Pyridine, NaOH), Solvent (e.g., DCM, H₂O) | Strong acid (e.g., HBr/AcOH), Reducing agents (e.g., Na/NH₃) | Harsh conditions, often requiring elevated temperatures |
Further Functionalization of the Pyrrolidine Ring System
Beyond N-protection, the pyrrolidine ring of this compound can be further functionalized to introduce additional substituents and complexity. A powerful strategy for this is the directed C-H functionalization, which allows for the selective activation and modification of otherwise unreactive C-H bonds on the pyrrolidine ring.
C-H Activation and Arylation:
Palladium-catalyzed C-H arylation has emerged as a significant method for the functionalization of saturated heterocycles. acs.org This approach typically involves the installation of a directing group on the pyrrolidine nitrogen, which then directs the palladium catalyst to a specific C-H bond for arylation. While the chloromethyl group at the 2-position provides one point of substitution, C-H activation allows for the introduction of aryl groups at other positions of the ring, such as C3 or C4. acs.orgacs.org
For instance, using an aminoquinoline (AQ) directing group attached to the pyrrolidine nitrogen, it is possible to achieve regio- and stereoselective arylation at the C4 position. acs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, and an aryl halide as the coupling partner. The directing group can later be removed to reveal the functionalized pyrrolidine. This methodology provides a route to novel disubstituted and trisubstituted pyrrolidine derivatives.
Other Functionalization Reactions:
The pyrrolidine ring can also be modified through other synthetic transformations. For example, the nitrogen atom, after deprotection of a protecting group, can be alkylated or acylated to introduce a variety of substituents. researchgate.net Furthermore, the existing stereocenter at the 2-position can direct the stereochemical outcome of reactions at other positions on the ring. The chloromethyl group itself is a reactive handle that can participate in nucleophilic substitution reactions, though this is a functionalization of the side chain rather than the ring system itself.
The following table provides an overview of a key strategy for functionalizing the pyrrolidine ring.
| Functionalization Strategy | Position(s) Functionalized | Typical Reagents and Catalysts | Description |
| Directed C-H Arylation | C3, C4 | N-attached directing group (e.g., aminoquinoline), Pd catalyst (e.g., Pd(OAc)₂), Aryl halide | Enables the introduction of aryl substituents at specific positions on the pyrrolidine ring, with stereocontrol often being achievable. acs.orgacs.org |
Advanced Applications in Contemporary Organic Synthesis
As a Chiral Building Block for Complex Molecular Architectures
The inherent chirality and functionality of (2R)-2-(chloromethyl)pyrrolidine make it an ideal starting material for synthesizing intricate molecular structures with high stereochemical purity.
The structure of this compound is particularly well-suited for elaboration into larger, more complex nitrogen-containing heterocyclic systems. A prominent synthetic strategy involves the intramolecular nucleophilic substitution of the chloride by the ring's nitrogen atom, which proceeds through a strained bicyclic aziridinium (B1262131) intermediate. This highly reactive intermediate can then be opened by various nucleophiles to achieve a ring expansion, yielding substituted piperidines. researchgate.netresearchgate.net This method provides an enantioselective pathway to 3-substituted piperidines, which are common motifs in biologically active compounds. researchgate.net
Furthermore, the pyrrolidine (B122466) scaffold can be advanced to create other important bicyclic alkaloids. For instance, enantioenriched 2,2-disubstituted pyrrolidines, which can be derived from related precursors, serve as key intermediates in the synthesis of indolizidine compounds. nih.gov The ability to transform the simple pyrrolidine ring into these diverse and valuable N-heterocyclic systems underscores its importance as a foundational chiral building block.
| Target Heterocycle | Key Synthetic Strategy | Intermediate |
| Piperidines | Nucleophilic ring expansion | Aziridinium ion |
| Indolizidines | Elaboration of a substituted pyrrolidine precursor | 2,2-disubstituted pyrrolidine |
| Pyrrolizidines | Intramolecular cyclization strategies | N/A |
The pyrrolidine ring is a privileged scaffold found at the core of many successful chiral ligands and organocatalysts. nih.gov this compound serves as an excellent starting point for these catalysts, with the chloromethyl group providing a convenient handle for introducing various functional groups. These appended groups can act as hydrogen bond donors or steric-directing elements, which are crucial for inducing asymmetry in chemical reactions. nih.gov
For example, prolinamide-based organocatalysts are constructed by conjugating (S)-proline (the carboxylic acid analog of the target compound) with other chiral molecules. nih.gov Similarly, the chloromethyl group can be displaced to install moieties that, in conjunction with the pyrrolidine nitrogen, form bidentate ligands for metal-catalyzed asymmetric reactions or create the functional sites for purely organic catalysts. The development of chiral cis-2,5-disubstituted pyrrolidine organocatalysts, used in enantioselective Michael additions, highlights the modularity and effectiveness of the pyrrolidine framework in catalyst design. rsc.org
| Catalyst/Ligand Type | Synthetic Approach | Role of this compound |
| Prolinamide-based catalysts | Amide coupling with chiral amines | Chiral scaffold source (via proline analog) |
| Bifunctional organocatalysts | Functionalization at the C-2 side chain | Introduction of H-bonding or steric groups |
| Chiral phosphine (B1218219) ligands | Derivatization of related pyrroloindoles | Foundation for new classes of axially chiral ligands nih.gov |
The pyrrolidine ring is a ubiquitous structural motif in a vast number of FDA-approved drugs and biologically active natural products. nih.govnih.gov Its non-planar, three-dimensional structure is highly advantageous for exploring pharmacophore space and achieving specific interactions with biological targets like proteins and enzymes. nih.govnih.gov
This compound is a strategic precursor in the synthesis of these bioactive scaffolds. The synthetic strategy often involves using the chloromethyl group as an electrophilic site to connect the pyrrolidine ring to other parts of a target molecule or to build upon it. This approach allows for the divergent synthesis of libraries of related compounds containing the chiral pyrrolidine core, which can then be screened for biological activity. nih.gov For example, the development of methods to create 2,2-disubstituted pyrrolidines opens pathways to novel molecules that could become pharmaceutical agents. nih.gov The stereogenicity of the pyrrolidine carbons is a critical feature, as different stereoisomers can exhibit vastly different biological profiles due to distinct binding modes with enantioselective protein targets. nih.gov
Role in Asymmetric Induction and Stereocontrol Strategies
Beyond serving as a chiral pool starting material, this compound and its derivatives play an active role in directing the stereochemical outcome of reactions at other sites within a molecule.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide the stereoselective formation of a new chiral center. The auxiliary is then typically removed. The pyrrolidine scaffold derived from this compound can function effectively in this capacity.
In the enantioselective ring expansion to form piperidines, the chirality of the starting pyrrolidine directly controls the stereochemistry of the resulting 3-substituted piperidine (B6355638). researchgate.net The attack of the nucleophile on the transient aziridinium intermediate is directed by the stereochemistry of the pyrrolidine ring, making the ring itself the source of asymmetric induction. This strategy leverages the compound's inherent chirality to create new stereocenters in a predictable manner.
In multi-step syntheses, the stereochemistry of this compound can be used to control the formation of subsequent stereocenters, leading to a specific diastereomer of the final product. This diastereoselective control is crucial for the synthesis of complex molecules with multiple chiral centers, such as natural products.
A notable example is the highly diastereoselective ring expansion of derivatives of the target compound to form bicyclic 3-hydroxypiperidines, where diastereomeric ratios of 95:5 or greater have been achieved. researchgate.net This demonstrates that the stereogenic centers of the parent pyrrolidine have a profound influence on the stereochemical course of the rearrangement. researchgate.net Similarly, stereoretentive ring contraction reactions have been developed to afford chiral 2,2-disubstituted pyrrolidines, where the original stereochemistry is preserved throughout the transformation. nih.gov These methods highlight the power of using a well-defined chiral building block to orchestrate the stereochemical landscape of a complex synthetic sequence.
| Reaction Type | Product | Level of Stereocontrol | Finding |
| Ring Expansion | Bicyclic 3-hydroxypiperidines | High Diastereoselectivity | Achieved a diastereomeric ratio (dr) of ≥ 95:5. researchgate.net |
| Ring Contraction | 2,2-disubstituted pyrrolidines | Stereoretentive | The reaction proceeds stereospecifically, retaining the original chiral center's configuration. nih.gov |
Integration into Sustainable and Scalable Synthetic Processes
The contemporary demands of chemical and pharmaceutical manufacturing necessitate the development of processes that are not only efficient and high-yielding but also sustainable and scalable. This has led to a paradigm shift from traditional batch processing to more advanced manufacturing technologies. In this context, the integration of key chiral building blocks like this compound into these modern synthetic workflows is a critical area of investigation. The unique structural features of this compound make it a valuable synthon, and its compatibility with sustainable and scalable processes, such as flow chemistry, is paramount for its industrial application.
Applications in Flow Chemistry and Continuous Processing
Flow chemistry, or continuous flow processing, has emerged as a transformative technology in organic synthesis, offering significant advantages over conventional batch methods. nih.gov These advantages include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety profiles, and the potential for straightforward automation and scalability. nih.govlifescienceintegrates.com While specific, published examples detailing the direct use of this compound in continuous flow systems are not prevalent, the extensive research into the flow synthesis of functionalized and chiral pyrrolidines provides a strong basis for its potential applications. rsc.orgspringerprofessional.de
The synthesis of substituted pyrrolidines, a class of compounds with significant representation in pharmaceuticals and natural products, has been a focal point of development in flow chemistry. durham.ac.ukmdpi.com For instance, highly diastereoselective continuous flow protocols have been established for the creation of α-chiral pyrrolidine libraries, achieving high yields and excellent stereocontrol in very short reaction times. rsc.org These processes often involve the use of microreactors, which allow for rapid reaction optimization and can be scaled up by "numbering-up" (running multiple reactors in parallel) to achieve production-scale output. ru.nl
The principles demonstrated in the continuous flow synthesis of other functionalized pyrrolidines are directly applicable to processes involving this compound. The reactive chloromethyl group and the chiral pyrrolidine core are well-suited for the types of transformations commonly performed in flow reactors, such as nucleophilic substitutions, alkylations, and the construction of more complex heterocyclic systems. The ability to handle potentially hazardous reagents and intermediates in a closed, continuous system enhances the safety of reactions involving reactive intermediates that might be generated from or react with this compound. lifescienceintegrates.com
A key aspect of sustainable synthesis is the efficient use of resources and the minimization of waste. Flow chemistry contributes to this by enabling higher yields and selectivities, often reducing the need for extensive purification steps. nih.gov Furthermore, the integration of in-line purification and analysis techniques within a continuous flow setup allows for real-time monitoring and control of the reaction, leading to a more efficient and resource-conscious process. rsc.org
The table below illustrates representative conditions and outcomes for the continuous flow synthesis of functionalized pyrrolidine derivatives, providing a model for the potential application of this compound in similar setups.
Table 1: Examples of Continuous Flow Synthesis of Functionalized Pyrrolidines
| Product Type | Reactor System | Key Reaction Parameters | Residence Time | Yield/Throughput | Reference |
|---|---|---|---|---|---|
| α-Chiral Pyrrolidine Library | Microfluidic Reactor | Mild conditions, high diastereocontrol | < 150 seconds | Up to 87% yield, 7.45 g/h throughput | rsc.org |
| Pyrrole Derivative | Glass Microstructured Flow Reactor | Optimized temperature and flow rates | Variable | Nearly 100% yield, 55.8 g/h production rate | ru.nl |
| Imidazo-oxadiazoles | Three-reactor, multistep system | High temperature, integrated extraction | Not specified | ~0.5 g/h | nih.gov |
| GABAA Agonists | Multi-step flow system | In-line purification | Not specified | Not specified | uc.pt |
The data in Table 1, while not specific to this compound, underscores the potential for its integration into continuous manufacturing. The rapid reaction times, high yields, and scalability demonstrated for structurally related compounds suggest that similar efficiencies could be realized for processes utilizing this specific chiral building block. The development of such continuous processes would be a significant step towards more sustainable and economically viable routes for the synthesis of complex molecules derived from this compound.
Mechanistic and Theoretical Investigations
Elucidation of Reaction Mechanisms Involving the Chloromethyl Group
The chloromethyl group of (2R)-2-(chloromethyl)pyrrolidine is a key functional moiety that dictates its reactivity in various chemical transformations. Mechanistic studies have revealed that reactions involving this group can proceed through several pathways, often influenced by the solvent and the nature of the other reactants.
A significant reaction pathway for N-substituted 2-(chloromethyl)pyrrolidines is the intramolecular cyclization to form a strained aziridinium (B1262131) ion intermediate. This process occurs via an internal backside nucleophilic substitution (SNi) mechanism, where the pyrrolidine (B122466) nitrogen atom displaces the chloride ion. researchgate.net The formation of this transient, high-energy bicyclic species is a critical step that precedes nucleophilic attack. researchgate.net
For instance, in the ring expansion of N-isopropyl-2-chloromethyl pyrrolidine to the corresponding 3-chloropiperidine, computational studies have elucidated the mechanism. In the gas phase, the rearrangement is a synchronous reaction with a single transition state. However, in a polar solvent like dimethyl sulfoxide (B87167) (DMSO), the reaction proceeds through a distinct, strained 1-azoniabicyclo[2.1.0]pentane intermediate. researchgate.net This highlights the profound effect of the solvent on the reaction mechanism, stabilizing the charged intermediate and altering the reaction pathway from a concerted to a stepwise process. researchgate.net
The chloromethyl group can also participate in classical bimolecular nucleophilic substitution (SN2) reactions. The widely accepted mechanism for reactions like the von Braun reaction, which involves the cleavage of a C-N bond in tertiary amines, proceeds through an initial formation of an adduct followed by an SN2 reaction. researchgate.net This type of mechanism accounts for the selectivity observed in such transformations. researchgate.net
Detailed Studies on Stereoselectivity and Diastereocontrol
The stereochemistry of this compound plays a crucial role in directing the stereochemical outcome of its reactions, making it a valuable building block in asymmetric synthesis.
The pyrrolidine ring, with its defined stereochemistry, can also act as a chiral auxiliary, exerting diastereocontrol in reactions at other sites of a molecule. For example, in the synthesis of pyrrolidines via radical cyclization, a hydroxyl auxiliary on the pyrrolidine ring can direct the stereochemical outcome. Reductive radical cyclization of organoselenium precursors derived from N-allyl-2-aziridinecarbonitrile, which can be converted to pyrrolidines, has been shown to be highly selective, affording the trans-2,4-disubstituted pyrrolidine as the major diastereomer. nih.gov
The principles of stereoselectivity are fundamental to understanding the utility of chiral building blocks like this compound. Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com When a reaction is so selective that it produces only one stereoisomer from a single starting stereoisomer, it is termed stereospecific. masterorganicchemistry.com The reactions involving the aziridinium intermediate from 2-(halomethyl)pyrrolidines are prime examples of such stereospecific transformations. researchgate.net
Table 1: Stereochemical Outcome of Reactions Involving Pyrrolidine Derivatives
| Starting Material/Precursor | Reaction Type | Key Intermediate/Feature | Major Product Stereochemistry | Reference |
| (S)-1-alkyl-2-(chloromethyl)pyrrolidine | Ring Expansion | Aziridinium ion | (S)-3-substituted piperidine (B6355638) | researchgate.net |
| Organoselenium precursor with a 1-hydroxyalkyl auxiliary | Reductive Radical Cyclization | Hydroxyl auxiliary | trans-2,4-disubstituted pyrrolidine | nih.gov |
| Enantiopure 2-hydroxyalkylazetidines | Rearrangement with DAST | 1-azoniabicyclo[2.1.0]pentane | 3-fluoropyrrolidines | researchgate.net |
Computational Chemistry and Molecular Modeling Studies of Reactivity and Conformation
Computational chemistry and molecular modeling have provided invaluable insights into the reactivity and conformational preferences of this compound and related systems. Density Functional Theory (DFT) is a powerful tool that has been employed to study the electronic and structural properties of such molecules, offering information on their stability and potential interactions. nih.gov
As previously mentioned, DFT calculations were instrumental in elucidating the mechanism of the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine. researchgate.net These calculations, performed in both the gas phase and in DMSO using a polarizable continuum model, revealed the solvent-dependent nature of the reaction mechanism. researchgate.net In the gas phase, a synchronous reaction with a single transition state was found, whereas in DMSO, a stepwise mechanism involving a strained bicyclic intermediate was identified. researchgate.net The energy barrier for the reaction was also found to be significantly decreased in DMSO. researchgate.net
Theoretical investigations have also been applied to understand the fundamental reactivity of the C-Cl bond. For instance, studies on the reaction of the chlorine atom with ethane (B1197151) have utilized high-quality ab initio potential energy surfaces to accurately simulate the reaction dynamics. nih.gov While not directly on this compound, these types of studies provide a framework for understanding the factors that influence the reactivity of C-Cl bonds in organic molecules.
Furthermore, computational methods have been used to rationalize the stereoselective outcomes of reactions. In the ring-opening of transient 1-azoniabicyclo[2.2.0]hexanes, which are structurally related to the intermediates formed from 2-(chloromethyl)pyrrolidines, a detailed computational analysis supported an SN2-type ring opening to yield the final azaheterocycles. researchgate.net These theoretical models help in predicting and understanding the stereochemical course of complex organic reactions.
Table 2: Computational Methods and Findings for Related Pyrrolidine Systems
| System Studied | Computational Method | Key Findings | Reference |
| N-isopropyl-2-chloromethyl pyrrolidine | DFT (B3LYP/6-31++G(d,p)) with PCM | Gas phase: synchronous reaction. DMSO: stepwise reaction via a strained bicyclic intermediate; lower energy barrier. | researchgate.net |
| von Braun-like reactions of cyclic tertiary amines | DFT (B3LYP/6-31++G(d,p)) with PCM | The first stage involves the formation of a zwitterionic adduct; the second stage is a selective SN2 reaction. | researchgate.net |
| 2-(2-mesyloxyethyl)azetidines | Computational analysis (details not specified) | Rationalized the SN2-type ring opening of the transient 1-azoniabicyclo[2.2.0]hexane intermediate. | researchgate.net |
Advanced Analytical Methodologies for Stereochemical Characterization and Purity Assessment
Spectroscopic Techniques for Chiral Purity and Absolute Configuration Determination (e.g., NMR with Chiral Shift Reagents)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While standard NMR cannot distinguish between enantiomers because they have identical physical properties in an achiral environment, the use of chiral auxiliary agents can overcome this limitation. wikipedia.orgnih.gov This is achieved by creating a diastereomeric interaction, which results in distinct NMR spectra for each enantiomer.
Two primary strategies are employed:
Chiral Derivatizing Agents (CDAs): These are chiral molecules that react covalently with the enantiomers of the analyte to form a new pair of diastereomers. wikipedia.orgnih.gov These diastereomers have different physical properties and, therefore, exhibit separate signals in the NMR spectrum. wikipedia.org The relative integration of these signals allows for the quantitative determination of enantiomeric excess (e.e.). For a primary or secondary amine like (2R)-2-(chloromethyl)pyrrolidine, a common CDA is Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) or its chloride, which forms a stable amide linkage. The differing magnetic environments of the resulting diastereomeric amides cause observable differences in the chemical shifts (Δδ) of nearby protons (¹H NMR) or carbons (¹³C NMR). wikipedia.org
Chiral Solvating Agents (CSAs): These agents, also known as chiral shift reagents, form non-covalent, transient diastereomeric complexes with the analyte enantiomers. researchgate.netlibretexts.org Lanthanide-based shift reagents, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato] europium(III)), are classic examples. The amine functionality of the pyrrolidine (B122466) would act as a Lewis base, coordinating with the Lewis acidic lanthanide center. libretexts.org More modern CSAs, like (18-crown-6)-2,3,11,12-tetracarboxylic acid, have proven effective for the chiral discrimination of pyrrolidines by forming diastereomeric ammonium-carboxylate ion pairs. researchgate.net The differential interaction between the CSA and each enantiomer leads to the separation of their NMR signals, enabling quantification. researchgate.net The magnitude of the chemical shift difference is often dependent on the concentration of the CSA and the solvent used. libretexts.org
The choice between a CDA and a CSA depends on the specific substrate and analytical requirements. Derivatization is often more robust but requires an additional reaction step and purification, while solvation is simpler to implement but may result in smaller, more sensitive chemical shift differences. acs.org
Table 1: Illustrative ¹H NMR Data for Chiral Discrimination of a Pyrrolidine Derivative using a Chiral Auxiliary This table presents hypothetical data based on principles described in the literature to illustrate the expected outcome of an NMR analysis with a chiral derivatizing agent.
| Proton Analyzed | Chemical Shift (δ) of (R)-Diastereomer (ppm) | Chemical Shift (δ) of (S)-Diastereomer (ppm) | Chemical Shift Difference (Δδ in ppm) |
| CH₂-Cl (Ha) | 3.65 | 3.68 | 0.03 |
| CH₂-Cl (Hb) | 3.58 | 3.60 | 0.02 |
| Ring CH (C2) | 3.40 | 3.45 | 0.05 |
| Ring CH₂ (C5) | 3.10 | 3.13 | 0.03 |
Chromatographic Methods for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are the most widely used methods for determining the enantiomeric purity of chiral compounds due to their high accuracy, sensitivity, and reproducibility. The separation is achieved by exploiting the differential interaction of enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a versatile and robust method for enantiomeric separation. pensoft.net For amine-containing compounds like this compound, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) are particularly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral cavities of the stationary phase. By carefully selecting the CSP and optimizing the mobile phase (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol), a baseline separation of the two enantiomers can be achieved. The enantiomeric excess is then calculated from the area of the two corresponding peaks in the chromatogram.
Chiral Gas Chromatography (GC): Chiral GC is highly suitable for the analysis of volatile and thermally stable compounds. This compound, or a more volatile derivative, can be analyzed using a capillary column coated with a CSP. Cyclodextrin (B1172386) derivatives are the most common CSPs for GC. These macrocyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic outer surface, creating a chiral environment that allows for differential partitioning of the enantiomers as they pass through the column. The choice of the specific cyclodextrin derivative and the temperature program are critical parameters for achieving optimal separation.
Table 2: Representative Chiral Chromatography Separation Parameters for Pyrrolidine Enantiomers This table provides example parameters based on established methods for similar compounds to illustrate a typical analytical setup.
| Parameter | Chiral HPLC Example | Chiral GC Example |
| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) | Beta-cyclodextrin derivative (e.g., Rt-βDEXse) |
| Mobile Phase / Carrier Gas | Hexane:Isopropanol (90:10 v/v) | Helium (at 1.5 mL/min) |
| Flow Rate / Temperature | 1.0 mL/min | Oven: 80°C (isothermal) |
| Detection | UV at 210 nm | Flame Ionization Detector (FID) |
| Retention Time (R-enantiomer) | 10.2 min | 15.4 min |
| Retention Time (S-enantiomer) | 12.5 min | 16.8 min |
| Resolution (Rs) | > 2.0 | > 1.8 |
X-ray Crystallography for Definitive Absolute Configuration Assignment
While spectroscopic and chromatographic methods are excellent for determining enantiomeric purity, X-ray crystallography stands as the definitive method for unambiguously determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise spatial arrangement of every atom to be determined.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). mit.edu This effect occurs when the X-ray radiation used has an energy close to the absorption edge of one of the atoms in the crystal. It causes small, but measurable, differences in the intensities of Friedel pairs—reflections (hkl) and (-h-k-l) that are otherwise identical in intensity. nih.gov
For light-atom molecules, this effect is weak, but modern diffractometers and computational methods have made it possible to determine the absolute configuration of compounds containing atoms as light as oxygen or chlorine. mit.edu The presence of the chlorine atom in this compound provides a sufficiently strong anomalous scatterer to facilitate this analysis.
The result of the analysis is often expressed by the Flack parameter. nih.govchem-soc.si A value close to 0 for a given enantiomeric model indicates that the assigned absolute configuration is correct, while a value close to 1 suggests the opposite configuration is the true one. A value near 0.5 would indicate a racemic crystal or twinning. For an enantiopure sample of this compound, obtaining a suitable crystal (often as a salt, e.g., hydrochloride or tartrate) and analyzing it would be expected to yield a Flack parameter close to zero, thereby confirming the (R) configuration. researchgate.netchem-soc.si
Table 3: Typical Crystallographic Data for Absolute Configuration Determination This table shows representative data that would be expected from a successful X-ray crystallographic analysis of a salt of this compound.
| Parameter | Expected Value / Description | Significance |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ (non-centrosymmetric) | A chiral space group, necessary for observing enantiomeric differences. |
| Radiation | Cu Kα (λ = 1.54178 Å) | Copper radiation is effective for anomalous scattering from chlorine. |
| Flack Parameter (x) | 0.02(3) | A value close to 0 confirms the assigned (R) configuration is correct. The number in parentheses is the standard uncertainty. chem-soc.si |
| Hooft Parameter (y) | 0.01(2) | An alternative parameter, also confirming the absolute structure when close to 0. |
Emerging Research Avenues and Future Prospects
Exploration of Novel Reactivity and Unconventional Functionalization Pathways
Recent research has delved into expanding the synthetic utility of (2R)-2-(chloromethyl)pyrrolidine and related structures through innovative reaction pathways. These investigations aim to unlock new molecular architectures and functionalization patterns that were previously inaccessible.
Ring Expansion and Rearrangement Reactions:
A significant area of exploration is the ring expansion of pyrrolidine (B122466) derivatives. Theoretical studies using Density Functional Theory (DFT) have been conducted to simulate the ring enlargement of N-isopropyl-2-chloromethyl pyrrolidine into the corresponding 3-chloro piperidine (B6355638). researchgate.net These computational models, performed in both the gas phase and in DMSO, indicate that the reaction proceeds through a single transition state. researchgate.net Such rearrangements offer a pathway to novel heterocyclic systems with potential applications in drug discovery.
Furthermore, related studies on azetidines, which can be seen as smaller ring homologues, provide insights into potential reaction pathways for pyrrolidines. For instance, the rearrangement of 2-hydroxyalkylazetidines to 3-fluoropyrrolidines and the conversion of 2-(2-mesyloxyethyl)azetidines to various 4-substituted piperidines highlight the potential for complex, stereospecific transformations involving bicyclic intermediates. researchgate.net
C-H Functionalization:
Direct functionalization of C-H bonds is a powerful tool for streamlining synthetic sequences. Research into the palladium(II)-catalyzed C-H activation of heterocyclic compounds is paving the way for the construction of complex polyheterocyclic systems in a single step. nih.gov While not yet demonstrated specifically on this compound, these methods hold promise for its future derivatization. Another innovative approach involves a redox-triggered α-C-H functionalization of 2-substituted pyrrolidines using o-benzoquinone as an internal oxidant. nih.gov This strategy allows for the regio- and diastereoselective introduction of a nucleophile at the 5-position, leading to unsymmetrically 2,5-disubstituted pyrrolidines. nih.gov
Unconventional Ring-Opening:
While not directly involving this compound, studies on the ring-opening of related nitrogen-containing heterocycles are conceptually relevant. For example, the mechanism of pyridine (B92270) ring-opening in rhenium(I) carbonyl complexes has been elucidated, revealing a process that involves dearomatization and ring contraction. nih.gov Additionally, a novel photo-promoted ring contraction of pyridines with silylborane has been developed to produce pyrrolidine derivatives. nih.gov These unconventional transformations showcase the potential for developing new methods to access highly functionalized pyrrolidine scaffolds.
Development of Greener and More Efficient Synthetic Routes
The chemical industry is increasingly focused on developing sustainable and efficient manufacturing processes. This trend is also reflected in the synthesis of chiral intermediates like this compound and its derivatives.
Biocatalysis:
Biocatalysis offers a green alternative to traditional chemical synthesis. Enzymes can operate under mild conditions and often exhibit high stereoselectivity. For instance, a biocatalytic approach has been developed for the stereoselective synthesis of pyrrolidine-2,3-diones using a laccase from Myceliophthora thermophila. nih.gov This reaction creates new all-carbon quaternary stereocenters in moderate to good yields. nih.gov Another example is the use of a bienzymatic cascade to produce enantiopure chlorohydrins, which are valuable synthetic intermediates. nih.gov These examples highlight the potential of enzymes to create complex chiral molecules, a strategy that could be adapted for the synthesis of this compound precursors.
Streamlined Synthetic Processes:
Efficiency in chemical synthesis can be improved by reducing the number of steps and avoiding complex purification procedures. An alternative and practical synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate for DPP-IV inhibitors, has been developed from L-proline. beilstein-journals.org This process avoids protection/deprotection steps and simplifies isolation. beilstein-journals.org The use of cyclopentyl methyl ether (CPME) as a solvent in the synthesis of Darifenacin is another example of process optimization. mdpi.com CPME serves as both a reaction and extraction solvent, eliminating the need for solvent swapping. mdpi.com Furthermore, statistical analysis using response surface methodology (RSM) has been employed to optimize the synthesis of chloromethyl ethylene (B1197577) carbonate, demonstrating a method for achieving high conversion and yield with minimal experimentation. mdpi.com
The following table summarizes some of the emerging synthetic strategies and their potential benefits:
| Synthetic Strategy | Key Features | Potential Benefits | Relevant Research |
| Biocatalysis | Use of enzymes (e.g., laccases, reductases) | High stereoselectivity, mild reaction conditions, reduced waste | Synthesis of pyrrolidine-2,3-diones nih.gov, enantiopure chlorohydrins nih.gov |
| Process Optimization | Reduction of synthetic steps, use of efficient solvents | Increased yield, simplified purification, lower cost | Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile beilstein-journals.org, Darifenacin synthesis in CPME mdpi.com |
| Statistical Modeling | Response Surface Methodology (RSM) | Optimization of reaction variables, prediction of optimal conditions | Greener synthesis of chloromethyl ethylene carbonate mdpi.com |
Integration into Advanced Material Science Methodologies
The unique structural and chemical properties of pyrrolidine derivatives are being leveraged in the field of material science, particularly in the development of functional materials like Metal-Organic Frameworks (MOFs).
MOFs for Sensing Applications:
MOFs are porous crystalline materials constructed from metal ions or clusters coordinated to organic linkers. nih.gov Their high surface area and tunable properties make them ideal for applications in gas storage, separation, and sensing. nih.govnih.gov A notable example is the incorporation of a pyrrolidine-fused chlorin (B1196114) derivative into a UiO-66(Hf) MOF. mdpi.comresearchgate.net This composite material exhibits enhanced fluorescence and has been successfully used for the detection of nitrogen dioxide (NO2). mdpi.comresearchgate.net The pyrrolidine-fused chlorin acts as a photosensitizer, and its photophysical properties are maintained within the stable MOF structure. mdpi.comresearchgate.net
Functionalized MOFs for Catalysis:
The incorporation of functional groups into MOFs can impart catalytic activity. A zirconium-based MOF, UiO-67-bpydc, containing open 2,2'-bipyridine (B1663995) sites has been synthesized. rsc.org These bipyridine units can chelate metal ions, such as palladium, to create a robust and recyclable catalyst for Suzuki-Miyaura cross-coupling reactions. rsc.org This approach could be extended to incorporate pyrrolidine-based ligands, leveraging the chirality of this compound to develop enantioselective MOF catalysts.
The table below details the integration of pyrrolidine derivatives into MOFs:
| MOF System | Pyrrolidine Derivative | Application | Key Findings |
| TCPC@UiO-66(Hf) | meso-tetrakis(4-carboxyphenyl) N-methylpyrrolidine-fused chlorin | NO2 gas sensing | The composite material combines the stability of the MOF with the emissive properties of the chlorin, leading to a sensitive and fast-responding sensor. mdpi.comresearchgate.net |
| UiO-67-bpydc | (Not directly a pyrrolidine, but demonstrates the principle of incorporating N-heterocyclic ligands) | Heterogeneous catalysis | The open bipyridine sites can be metalated to create a recyclable catalyst for cross-coupling reactions. rsc.org |
Strategic Design for Next-Generation Chiral Catalysts and Building Blocks
The inherent chirality of this compound makes it an attractive starting material for the design of new chiral catalysts and building blocks for asymmetric synthesis.
Chiral Ligands and Organocatalysts:
For a long time, C2-symmetric ligands were dominant in asymmetric catalysis. researchgate.net However, nonsymmetrical ligands have gained prominence and often outperform their symmetrical counterparts. researchgate.net Pyrrolidine derivatives are central to the design of many of these modern catalysts. For example, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have been synthesized and successfully applied in the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and enantioselectivities. rsc.org The development of (R,R)- and (R,S)-2,2'-bispyrrolidine provides useful ligands for asymmetric synthesis, with methods developed for the resolution of both enantiomers. orgsyn.org
Novel Chiral Scaffolds:
Researchers are also focused on creating entirely new classes of chiral scaffolds derived from pyrrolidines. One such strategy involves the organocatalytic asymmetric (2+3) cyclization between 3-arylindoles and propargylic alcohols to generate axially chiral aryl-pyrroloindoles. nih.gov These novel structures have been converted into chiral phosphine (B1218219) ligands that have proven effective in palladium-catalyzed asymmetric reactions. nih.gov Another approach describes the catalytic enantioselective synthesis of chiral 2,2-disubstituted pyrrolidines through a sequence of asymmetric allylic alkylation and stereoretentive ring contraction. nih.gov
The following table highlights recent advancements in the design of chiral catalysts and building blocks from pyrrolidine derivatives:
| Catalyst/Building Block Type | Synthetic Strategy | Application | Key Features |
| cis-2,5-Disubstituted Pyrrolidine Organocatalysts | Multi-step synthesis | Enantioselective Michael addition | High yields and enantioselectivities (>99% ee) rsc.org |
| Axially Chiral Aryl-Pyrroloindoles | Organocatalytic asymmetric (2+3) cyclization | Chiral phosphine ligands for asymmetric catalysis | Creation of a new class of axially chiral scaffolds nih.gov |
| Chiral 2,2-Disubstituted Pyrrolidines | Asymmetric allylic alkylation followed by ring contraction | Enantioenriched building blocks for pharmaceuticals | Access to novel molecules with potential therapeutic applications nih.gov |
Q & A
Q. What are the key challenges in scaling up the synthesis of this compound while maintaining enantiomeric excess?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
